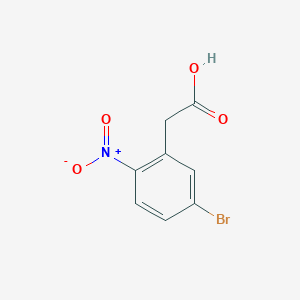

2-(5-Bromo-2-nitrophenyl)acetic acid

Description

Properties

IUPAC Name |

2-(5-bromo-2-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c9-6-1-2-7(10(13)14)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKCLKYKTRUIKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60339409 | |

| Record name | 2-(5-bromo-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124840-61-5 | |

| Record name | 5-Bromo-2-nitrobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124840-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-bromo-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-(5-Bromo-2-nitrophenyl)acetic acid" synthesis mechanism

An In-depth Technical Guide Topic: Synthesis of 2-(5-Bromo-2-nitrophenyl)acetic acid: Mechanisms, Protocols, and Field-Proven Insights

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a pivotal intermediate in the synthesis of various heterocyclic compounds, which are core scaffolds in medicinal chemistry and materials science. Its utility is pronounced in the development of novel pharmaceutical agents. This guide provides an in-depth exploration of a robust and widely adopted multi-step synthetic pathway starting from 4-bromotoluene. As Senior Application Scientists, our focus extends beyond a mere recitation of procedural steps; we delve into the causality behind experimental choices, the mechanistic underpinnings of each transformation, and the critical parameters that ensure a reproducible, high-yield process. The narrative is structured to be a self-validating system, where each protocol is grounded in established chemical principles and supported by authoritative references.

Introduction to this compound

Chemical Identity and Significance

This compound (CAS No: 124840-61-5) is a substituted phenylacetic acid derivative.[1][2] The molecule's architecture, featuring a carboxylic acid moiety, a nitro group, and a bromine atom on the phenyl ring, makes it a versatile precursor. The ortho-nitro group is a powerful electron-withdrawing group and can participate in reductive cyclization reactions to form various nitrogen-containing heterocycles, a common strategy in drug synthesis.[3] The bromine atom provides a reactive handle for cross-coupling reactions, allowing for further molecular elaboration.

Applications in Synthesis

This compound serves as a key building block in the production of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[4][5] Its derivatives are instrumental in constructing frameworks for enzyme inhibitors and other biologically active agents. The strategic placement of its functional groups allows for sequential and regioselective modifications, a highly desirable trait in target-oriented synthesis.

Overview of the Selected Synthetic Strategy

While several routes to this compound exist, this guide focuses on a logical and scalable four-step synthesis commencing with 4-bromotoluene. This pathway is selected for its pedagogical clarity and reliance on fundamental, well-understood organic transformations. The sequence involves:

-

Electrophilic Aromatic Nitration: Introduction of a nitro group ortho to the methyl group.

-

Radical Side-Chain Bromination: Halogenation of the benzylic carbon.

-

Nucleophilic Cyanation: Installation of a nitrile group, which serves as a precursor to the carboxylic acid.

-

Acid-Catalyzed Hydrolysis: Conversion of the nitrile to the final phenylacetic acid product.

This approach offers excellent control over regiochemistry and utilizes commercially available starting materials, making it an efficient and practical choice for laboratory and potential pilot-scale production.

The Core Synthetic Pathway: Mechanism and Rationale

The four-step synthesis is a classic demonstration of functional group manipulation on an aromatic scaffold. Understanding the mechanism of each step is critical for optimization and troubleshooting.

Sources

An In-depth Technical Guide to Alternative Synthesis Routes for 2-(5-Bromo-2-nitrophenyl)acetic acid

Introduction: The Significance of 2-(5-Bromo-2-nitrophenyl)acetic Acid in Medicinal Chemistry

This compound is a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules. Its unique substitution pattern, featuring a bromine atom and a nitro group on the phenylacetic acid scaffold, provides multiple reaction sites for molecular elaboration. This makes it a valuable building block in the development of novel therapeutics, particularly in the realm of oncology and neurology. The efficient and scalable synthesis of this intermediate is therefore a critical concern for researchers and professionals in drug development. This guide provides an in-depth exploration of scientifically vetted alternative synthesis routes, offering insights into the underlying mechanisms, detailed experimental protocols, and a comparative analysis of their respective advantages and limitations.

Route 1: Multi-step Synthesis from 4-Bromotoluene

This is a well-established and versatile route that proceeds through several distinct steps, each employing fundamental organic transformations. The overall pathway is depicted below.

Caption: Multi-step synthesis of this compound from 4-Bromotoluene.

Step 1: Nitration of 4-Bromotoluene

The initial step involves the electrophilic aromatic substitution of 4-bromotoluene to introduce a nitro group onto the aromatic ring.

Mechanism: The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of concentrated nitric acid and sulfuric acid. The aromatic ring of 4-bromotoluene then acts as a nucleophile, attacking the nitronium ion. The methyl group is an activating, ortho-, para-directing group, while the bromine atom is a deactivating, yet also ortho-, para-directing group. The strong activating effect of the methyl group directs the incoming nitro group primarily to the positions ortho to it (positions 2 and 6). Due to steric hindrance from the bromine atom at position 4, the major product is 4-bromo-2-nitrotoluene.[1][2][3]

Experimental Protocol:

-

To a stirred mixture of 4-bromotoluene (1 equivalent) in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction mixture is then poured onto crushed ice, and the precipitated solid is collected by filtration.

-

The solid is washed with cold water until the washings are neutral and then dried to afford 4-bromo-2-nitrotoluene.

Step 2: Benzylic Bromination of 4-Bromo-2-nitrotoluene

The methyl group of 4-bromo-2-nitrotoluene is selectively brominated at the benzylic position using N-bromosuccinimide (NBS).

Mechanism: This reaction proceeds through a free-radical chain mechanism.[4][5][6][7] A radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide) or UV light initiates the reaction by homolytically cleaving the N-Br bond of NBS to generate a bromine radical. This bromine radical then abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzyl radical. This radical then reacts with a molecule of Br₂ (present in low concentrations from the reaction of NBS with trace HBr) to form the desired product and another bromine radical, which continues the chain reaction.

Experimental Protocol:

-

A mixture of 4-bromo-2-nitrotoluene (1 equivalent), N-bromosuccinimide (1.1 equivalents), and a catalytic amount of AIBN in a suitable solvent (e.g., carbon tetrachloride or acetonitrile) is heated to reflux.

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the crude product can be purified by recrystallization or column chromatography to yield 1-bromo-4-(bromomethyl)-2-nitrobenzene.

Step 3: Cyanation of 1-Bromo-4-(bromomethyl)-2-nitrobenzene

The benzylic bromide is converted to the corresponding nitrile through a nucleophilic substitution reaction with a cyanide salt.

Mechanism: The reaction typically proceeds via an SN2 mechanism, where the cyanide ion (CN⁻) acts as a nucleophile and displaces the bromide ion from the benzylic carbon.[8][9][10] The use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is often preferred as it solvates the cation of the cyanide salt, leaving the cyanide anion more nucleophilic. In some cases, a catalytic amount of an iodide salt (e.g., NaI or KI) can be added to facilitate the reaction through the in situ formation of the more reactive benzyl iodide (Finkelstein reaction).[11]

Experimental Protocol:

-

To a solution of 1-bromo-4-(bromomethyl)-2-nitrobenzene (1 equivalent) in a polar aprotic solvent such as DMSO or ethanol, sodium cyanide or potassium cyanide (1.2 equivalents) is added.

-

The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 50-60 °C) for several hours.

-

The progress of the reaction is monitored by TLC.

-

Once the reaction is complete, the mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to give 2-(5-bromo-2-nitrophenyl)acetonitrile.

Step 4: Hydrolysis of 2-(5-Bromo-2-nitrophenyl)acetonitrile

The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.

Mechanism:

-

Acid-catalyzed hydrolysis: The nitrile is protonated by a strong acid, making the carbon atom of the cyano group more electrophilic. Water then acts as a nucleophile, attacking this carbon. A series of proton transfers and tautomerization leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.[12][13][14][15][16]

-

Base-catalyzed hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile. Protonation by water yields an imidic acid, which tautomerizes to an amide. Under strong basic conditions, the amide is further hydrolyzed to a carboxylate salt and ammonia. Acidification of the reaction mixture then yields the final carboxylic acid.[12][13]

Experimental Protocol (Acidic Hydrolysis):

-

2-(5-Bromo-2-nitrophenyl)acetonitrile (1 equivalent) is added to a mixture of concentrated sulfuric acid and water.

-

The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).[17][18]

-

The reaction mixture is cooled and poured onto ice, leading to the precipitation of the crude product.

-

The solid is collected by filtration, washed thoroughly with cold water, and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

| Parameter | Route 1: Multi-step Synthesis from 4-Bromotoluene |

| Starting Material | 4-Bromotoluene |

| Key Intermediates | 4-Bromo-2-nitrotoluene, 1-Bromo-4-(bromomethyl)-2-nitrobenzene, 2-(5-Bromo-2-nitrophenyl)acetonitrile |

| Reagents | HNO₃, H₂SO₄, NBS, AIBN, NaCN/KCN |

| Advantages | Well-established chemistry, readily available starting materials, versatile for analog synthesis. |

| Disadvantages | Multi-step process, use of toxic cyanide salts, potential for side reactions in bromination. |

Route 2: Oxidation and Homologation of 5-Bromo-2-nitrotoluene

An alternative approach begins with 5-bromo-2-nitrotoluene, which can be synthesized via the nitration of 3-bromotoluene. This route involves the oxidation of the methyl group to a carboxylic acid, followed by a one-carbon chain extension (homologation).

Caption: Direct carboxylation approach from a substituted chlorotoluene.

Mechanism: This route, described in patent literature, involves the reaction of a 4-bromo-2-nitrochlorotoluene with a strong reducing agent like sodium metal to generate a benzyl sodium species. [19]This highly nucleophilic carbanion can then react with carbon dioxide (a weak electrophile) to form the sodium salt of the desired carboxylic acid. Subsequent acidification yields the final product. A related rearrangement, the Sommelet-Hauser rearrangement, can occur with certain benzylic quaternary ammonium salts under strong base conditions, leading to ortho-alkylation, but the direct carboxylation of a benzyl anion is a more direct approach to the phenylacetic acid. [20][21][22][23][24] Conceptual Protocol:

-

4-Bromo-2-nitrochlorotoluene is reacted with sodium metal in an inert organic solvent to form 4-bromo-2-nitrobenzyl sodium.

-

The reaction mixture is then treated with solid carbon dioxide (dry ice) or by bubbling CO₂ gas through the solution.

-

After the carboxylation is complete, the reaction is quenched, and the mixture is acidified to produce this compound.

| Parameter | Route 3: Direct Carboxylation |

| Starting Material | 4-Bromo-2-nitrochlorotoluene |

| Key Intermediates | 4-Bromo-2-nitrobenzyl sodium |

| Reagents | Sodium metal, Carbon dioxide |

| Advantages | Potentially shorter route, avoids toxic cyanide and hazardous diazomethane. |

| Disadvantages | Requires the use of highly reactive sodium metal, the generation and handling of the benzyl sodium intermediate can be challenging, and this route is less commonly reported in peer-reviewed literature compared to the multi-step synthesis. |

Conclusion and Outlook

The synthesis of this compound can be accomplished through several distinct pathways. The multi-step synthesis starting from 4-bromotoluene remains the most versatile and well-documented approach, despite its length and the use of hazardous reagents. For laboratory-scale synthesis and the generation of analogs, this route offers a high degree of reliability. The oxidation and homologation route provides an alternative that avoids cyanide, but the reliance on the hazardous Arndt-Eistert reaction limits its industrial applicability. Direct carboxylation methods are conceptually attractive due to their atom economy but require further development to become mainstream, robust, and scalable processes.

The choice of the optimal synthesis route will ultimately depend on the specific requirements of the project, including the desired scale, available resources, and safety considerations. Future research in this area may focus on developing catalytic and more environmentally benign methods for the synthesis of this important pharmaceutical intermediate.

References

-

Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved January 7, 2026, from [Link]

-

Wikipedia. (2023, December 27). Sommelet–Hauser rearrangement. Retrieved January 7, 2026, from [Link]

-

Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved January 7, 2026, from [Link]

-

Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved January 7, 2026, from [Link]

-

Clark, J. (2016, February). hydrolysis of nitriles. Chemguide. Retrieved January 7, 2026, from [Link]

-

The Journal of Organic Chemistry. (2011, August 19). The mechanism of the Stevens and Sommelet−Hauser Rearrangements. A Theoretical Study. ACS Publications. Retrieved January 7, 2026, from [Link]

-

KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved January 7, 2026, from [Link]

-

Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved January 7, 2026, from [Link]

-

Organic Chemistry Reaction. (2023, December 17). Sommelet-Hauser Rearrangement. Retrieved January 7, 2026, from [Link]

-

JoVE. (2023, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. Retrieved January 7, 2026, from [Link]

-

Grokipedia. (n.d.). Sommelet–Hauser rearrangement. Retrieved January 7, 2026, from [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Arndt-Eistert Reaction. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). CN102718659B - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.

-

Dalal Institute. (n.d.). The von Richter, Sommelet-Hauser, and Smiles Rearrangements. Retrieved January 7, 2026, from [Link]

-

ChemAnalyst. (n.d.). How to Prepare 5-BROMO-2-NITRO-BENZOIC ACID and Its Application in DTNB Synthesis. Retrieved January 7, 2026, from [Link]

-

Brainly.in. (2018, December 22). Convert benzoic acid to phenyl acetic acid. Retrieved January 7, 2026, from [Link]

-

Brainly.in. (2019, January 10). Convert benzoic acid to phenylacetic acid. Retrieved January 7, 2026, from [Link]

-

Quora. (2019, November 16). What is benzoic acid to phenylacetic acid conversion by Arndt-Eistert synthesis?. Retrieved January 7, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved January 7, 2026, from [Link]

-

Journal of the American Chemical Society. (n.d.). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. ACS Publications. Retrieved January 7, 2026, from [Link]

-

Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube. Retrieved January 7, 2026, from [Link]

-

Filo. (2023, September 26). The major product formed in the dinitration of 4-bromotoluene is. Retrieved January 7, 2026, from [Link]

-

Wikipedia. (2023, November 28). Willgerodt rearrangement. Retrieved January 7, 2026, from [Link]

-

SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved January 7, 2026, from [Link]

-

Sciencemadness.org. (2011, December 3). Mechanism of benzyl cyanide synthesis ?. Retrieved January 7, 2026, from [Link]

-

American Chemical Society. (n.d.). The Bromo-2-nitrobenzoic Acids. Retrieved January 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved January 7, 2026, from [Link]

-

DoorstepTutor. (n.d.). Solved Questions (PYQs) 13-16 of 42 on Organic Reaction Mechanisms (Organic Chemistry) | CSIR (Council of Scientific & Industrial Research) Chemical Sciences with Explanations. Retrieved January 7, 2026, from [Link]

-

MSU chemistry. (2009, January 30). Willgerodt‐Kindler Reac1on. Retrieved January 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved January 7, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). The Reaction of Alkyl Halides with Cyanide Ions. Retrieved January 7, 2026, from [Link]

- Gilbert, J. C., & Martin, S. F. (n.d.). Electrophilic Aromatic Substitution. In Experimental Organic Chemistry (pp. 499-505).

-

Dr. Tania CS. (2022, February 28). synthesis of 4-bromo-2-nitrotoluene [Video]. YouTube. Retrieved January 7, 2026, from [Link]

-

Journal of the American Chemical Society. (1946, October 1). Studies on the Willgerodt Reaction. II. The Mechanism of the Reaction. ACS Publications. Retrieved January 7, 2026, from [Link]

-

Science. (2016, September 2). Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Retrieved January 7, 2026, from [Link]

-

Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved January 7, 2026, from [Link]

-

Gunnoe Lab - The University of Virginia. (n.d.). Catalytic Direct Carboxylation. Retrieved January 7, 2026, from [Link]

-

The Journal of Organic Chemistry. (1961, December 1). Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide'. ACS Publications. Retrieved January 7, 2026, from [Link]

-

Asian Journal of Chemistry. (n.d.). Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Retrieved January 7, 2026, from [Link]

-

Brainly. (2018, April 14). Provide a series of synthetic steps by which 2-bromo-4-nitrobenzoic acid can be prepared from toluene. Retrieved January 7, 2026, from [Link]

-

Wikipedia. (2023, May 27). (2-Nitrophenyl)acetic acid. Retrieved January 7, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 5-Bromo-2-nitrophenol: A Chemist's Guide. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring.

-

Chemistry Concept. (2020, September 27). 4-Nitrotoluene to 2-Bromobenzoic acid | Conversions of organic chemistry [Video]. YouTube. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (2023, August 7). Direct carboxylation of benzene catalyzed by cobalt complex. Retrieved January 7, 2026, from [Link]

-

PubMed. (2010). Carboxylation in de novo purine biosynthesis. Retrieved January 7, 2026, from [Link]

Sources

- 1. The major product formed in the dinitration of 4-bromotoluene is: (a) Im.. [askfilo.com]

- 2. chm.uri.edu [chm.uri.edu]

- 3. youtube.com [youtube.com]

- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 5. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sciencemadness Discussion Board - Mechanism of benzyl cyanide synthesis ? - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]

- 12. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 15. organicchemistrytutor.com [organicchemistrytutor.com]

- 16. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. asianpubs.org [asianpubs.org]

- 19. researchgate.net [researchgate.net]

- 20. Sommelet–Hauser rearrangement - Wikipedia [en.wikipedia.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. chemistry-reaction.com [chemistry-reaction.com]

- 23. grokipedia.com [grokipedia.com]

- 24. dalalinstitute.com [dalalinstitute.com]

Purification of "2-(5-Bromo-2-nitrophenyl)acetic acid"

An In-Depth Technical Guide to the Purification of 2-(5-Bromo-2-nitrophenyl)acetic Acid

Abstract

This technical guide provides a comprehensive framework for the purification of this compound (CAS No. 124840-61-5), a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] Moving beyond rote protocols, this document elucidates the causal reasoning behind strategic purification choices, empowering researchers to adapt and troubleshoot methodologies effectively. We will explore a multi-pronged approach, integrating impurity profiling with rational selection of techniques such as acid-base extraction, recrystallization, and column chromatography. Each methodology is presented with detailed, field-tested protocols and supported by a framework for analytical validation to ensure the final compound meets the rigorous purity standards required for drug development and scientific research.

Introduction and Physicochemical Profile

This compound is a substituted phenylacetic acid derivative. Its molecular structure, featuring a carboxylic acid group, a nitro group, and a bromine atom, imparts a unique combination of reactivity and polarity that is crucial for its role as a synthetic building block.[3] However, these same functional groups also present specific challenges for purification, as they can interact strongly with various stationary phases and are susceptible to degradation under harsh conditions.

An accurate understanding of the compound's physical properties is the foundation of any purification strategy.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆BrNO₄ | [4] |

| Molecular Weight | 260.04 g/mol | [4] |

| Appearance | Off-white to pale yellow solid | [4][5] |

| CAS Number | 124840-61-5 | [1][2] |

Note: The melting point for this specific isomer is not consistently reported in publicly available literature, underscoring the importance of empirical purity assessment via methods like Differential Scanning Calorimetry (DSC) alongside chromatographic techniques.

Anticipated Impurity Profile

A robust purification strategy begins with a logical assessment of potential impurities, which are typically process-related. Common synthetic routes to substituted phenylacetic acids often involve the hydrolysis of a corresponding benzyl cyanide precursor.[5][6]

Potential Process-Related Impurities:

-

Starting Materials: Unreacted 2-(5-bromo-2-nitrophenyl)acetonitrile.

-

Side-Reaction Products:

-

Over-hydrolysis/Decarboxylation Products: 4-Bromo-1-methyl-2-nitrobenzene.

-

Incomplete Nitration/Bromination Products: Isomeric variants or precursors from the synthesis of the starting materials.

-

-

Reagents & Solvents: Residual acids, bases, or solvents used in the synthesis.[7]

The presence of these impurities, which possess varying polarities and chemical properties, necessitates a flexible and often multi-step purification approach.

Purification Strategy: A Decision-Making Workflow

The selection of a purification technique is not arbitrary; it is a decision guided by the nature of the impurities and the desired final purity. For this compound, a solid carboxylic acid, the primary methods are acid-base extraction and recrystallization, often used sequentially.

Caption: Decision workflow for purifying this compound.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This technique is exceptionally effective for separating carboxylic acids from neutral or basic impurities.[8][9] It leverages the acidic nature of the carboxyl group, which can be deprotonated to form a water-soluble carboxylate salt, leaving non-acidic impurities in the organic phase.[10][11]

Caption: The process of isolating a carboxylic acid via acid-base extraction.

Methodology:

-

Dissolution: Dissolve the crude this compound (approx. 5.0 g) in a suitable organic solvent like ethyl acetate (100 mL) in a separatory funnel.

-

Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL).[9] Stopper the funnel and invert gently several times, venting frequently to release pressure from CO₂ evolution. Shake vigorously for 1-2 minutes.

-

Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the sodium salt of the target compound, into a clean Erlenmeyer flask.

-

Re-extraction: To ensure complete recovery, repeat the extraction of the organic layer with another 25 mL of saturated NaHCO₃ solution. Combine the aqueous extracts. The organic layer, containing neutral impurities, can be discarded.

-

Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add 6M hydrochloric acid (HCl) dropwise until the solution becomes strongly acidic (pH ~2, check with litmus paper).[9]

-

Isolation: The purified this compound will precipitate as a solid. Collect the solid by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove residual inorganic salts. Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight.

Scientist's Note: The choice of a mild base like sodium bicarbonate is deliberate. It is strong enough to deprotonate the carboxylic acid but not phenols, providing an additional layer of selectivity if phenolic impurities are present.[8]

Protocol 2: Purification by Recrystallization

Recrystallization is the gold-standard technique for purifying solid organic compounds.[12] Its success hinges on selecting a solvent (or solvent system) in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while impurities remain soluble at all temperatures.[12]

Step 1: Solvent Screening

A systematic screening is essential to identify the optimal solvent system.

| Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Quality | Recommendation |

| Water | Low | Insoluble | - | Poor choice as a single solvent. Potential anti-solvent. |

| Ethanol | High | Moderate | Fair | Potential for good recovery, but may require a co-solvent. |

| Isopropanol | High | Low | Good | Promising Candidate. |

| Ethyl Acetate | High | High | Poor | Poor recovery expected. Not recommended. |

| Toluene | Moderate | Low | Good | Promising Candidate. |

| Ethanol/Water | High (tunable) | Low (tunable) | Excellent | Excellent Candidate. Allows for fine-tuning of solubility. |

Methodology:

-

Dissolution: In an Erlenmeyer flask, place the crude or post-extraction solid. Add a minimal amount of the chosen solvent (e.g., isopropanol or an ethanol/water mixture). Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent dropwise until a clear, saturated solution is obtained at the boiling point.

-

Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

-

Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[12]

-

Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.[12]

-

Isolation & Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the crystals in a vacuum oven to a constant weight.

Purity Assessment: The Analytical Validation

Purification is incomplete without rigorous analytical confirmation. A multi-technique approach is recommended to provide a comprehensive purity profile.[13]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for quantitative purity assessment, capable of separating the main compound from closely related impurities.[14]

Typical HPLC Parameters:

| Parameter | Condition | Rationale |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) | Provides excellent separation for moderately polar aromatic compounds. |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic or Phosphoric Acid | Organic/aqueous mixture elutes the compound. Acid suppresses ionization of the carboxyl group, leading to sharper peaks.[15] |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV-Vis at 254 nm or 280 nm | The aromatic ring and nitro group provide strong chromophores for sensitive detection. |

| Column Temp. | 25-30 °C | Ensures reproducible retention times. |

Purity Calculation: The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[14]

Spectroscopic Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the purified compound and identifying any structural impurities.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[14]

Conclusion

The purification of this compound is a systematic process that relies on a sound understanding of its chemical properties and potential impurities. By strategically employing acid-base extraction to remove neutral and basic contaminants, followed by a carefully optimized recrystallization protocol, high purity levels suitable for demanding applications in drug discovery and development can be achieved. The success of these methods must be validated through robust analytical techniques, with HPLC providing quantitative purity data and spectroscopic methods confirming structural integrity. This integrated approach ensures a reliable and reproducible supply of this critical chemical intermediate.

References

- Vertex AI Search. (n.d.). Acid-Base Extraction.

- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.

- Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.

- LookChem. (n.d.). General procedures for the purification of Carboxylic acids.

- BenchChem. (n.d.). Technical Support Center: Optimizing Carboxylic Acid Purification.

- ECHEMI. (n.d.). Buy 2-(4-bromo-2-nitrophenyl)acetic acid.

- PubChem. (n.d.). 2-(3-Bromo-5-nitrophenyl)acetic acid.

- Chem-Impex. (n.d.). (4-Bromo-2-nitrophenyl)acetic acid.

- Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.

- BLDpharm. (n.d.). 124840-61-5|this compound.

- SIELC Technologies. (n.d.). Separation of Phenylacetic acid on Newcrom R1 HPLC column.

- Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid.

- 2a biotech. (n.d.). This compound.

- NIH. (n.d.). Process Development and Synthesis of Process-Related Impurities.

- BenchChem. (n.d.). Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)acetamide by Recrystallization.

- BenchChem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-5-chlorophenol.

- BenchChem. (n.d.). A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine.

- Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID.

Sources

- 1. 124840-61-5|this compound|BLD Pharm [bldpharm.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 7. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. vernier.com [vernier.com]

- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Spectral Characterization of 2-(5-Bromo-2-nitrophenyl)acetic acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for the compound 2-(5-Bromo-2-nitrophenyl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights herein are grounded in established spectroscopic principles and comparative analysis with structurally related molecules, ensuring a robust and scientifically sound interpretation.

Introduction

This compound is a multifaceted organic compound featuring a phenylacetic acid backbone substituted with both a bromine atom and a nitro group. This unique combination of functional groups makes it a valuable intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Accurate structural elucidation through spectral analysis is paramount for its application in research and development. This guide will dissect the predicted spectral characteristics of this molecule, providing a comprehensive reference for its identification and characterization.

Molecular Structure and Predicted Spectral Features

The structural framework of this compound dictates its characteristic spectral signature. The interplay between the electron-withdrawing nitro group, the halogen substituent, and the carboxylic acid moiety on the aromatic ring creates a distinct electronic environment, which is reflected in its NMR, IR, and MS spectra.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

¹H NMR Spectral Analysis

The proton NMR spectrum is expected to exhibit signals corresponding to the aromatic protons and the methylene protons of the acetic acid side chain. The electron-withdrawing nature of the nitro group and the bromine atom will significantly influence the chemical shifts of the aromatic protons, causing them to appear downfield.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |

| H-3 | ~ 8.2 - 8.4 | d | ~ 2.5 | Deshielded by the adjacent nitro group. |

| H-4 | ~ 7.6 - 7.8 | dd | ~ 8.5, 2.5 | Coupled to both H-3 and H-6. |

| H-6 | ~ 7.9 - 8.1 | d | ~ 8.5 | Influenced by the ortho nitro group. |

| -CH₂- | ~ 3.8 - 4.0 | s | - | Singlet for the methylene protons. |

| -COOH | ~ 10.0 - 12.0 | br s | - | Broad singlet for the acidic proton. |

Table 1: Predicted ¹H NMR Spectral Data for this compound.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents.

| Carbon | Predicted Chemical Shift (ppm) | Justification |

| C-1 | ~ 135 - 138 | Attached to the acetic acid side chain. |

| C-2 | ~ 148 - 152 | Attached to the nitro group. |

| C-3 | ~ 125 - 128 | Aromatic CH. |

| C-4 | ~ 130 - 133 | Aromatic CH. |

| C-5 | ~ 120 - 123 | Attached to the bromine atom. |

| C-6 | ~ 138 - 141 | Aromatic CH. |

| -CH₂- | ~ 35 - 38 | Methylene carbon. |

| -COOH | ~ 170 - 175 | Carboxylic acid carbon. |

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, nitro group, and the substituted benzene ring.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Medium | Stretching |

| C=O (Carboxylic Acid) | 1710 - 1680 | Strong | Stretching |

| C=C (Aromatic) | 1600 - 1450 | Medium-Strong | Stretching |

| N-O (Nitro) | 1550 - 1500 and 1350 - 1300 | Strong | Asymmetric and Symmetric Stretching |

| C-N (Nitroaromatic) | 870 - 830 | Medium | Stretching |

| C-Br | 700 - 500 | Medium-Strong | Stretching |

Table 3: Predicted FT-IR Spectral Data for this compound.

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The two strong absorptions for the nitro group are also highly characteristic.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.

The presence of bromine, with its two isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, will result in a characteristic M/M+2 isotope pattern for the molecular ion and any bromine-containing fragments.

Predicted Fragmentation Pathway:

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

Table 4: Predicted Major Fragments in the Mass Spectrum.

| m/z | Ion Structure | Significance |

| 259/261 | [C₈H₆BrNO₄]⁺˙ | Molecular ion (M⁺˙) with Br isotope pattern. |

| 214/216 | [C₇H₅BrNO₂]⁺ | Loss of the carboxyl group (•COOH). |

| 213/215 | [C₈H₆BrO₂]⁺ | Loss of the nitro group (•NO₂). |

| 183/185 | [C₇H₄BrO]⁺ | Further fragmentation. |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data discussed. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).

Conclusion

The predicted spectral data for this compound provides a comprehensive fingerprint for its unambiguous identification. The combination of ¹H and ¹³C NMR, FT-IR, and Mass Spectrometry offers complementary information that, when analyzed together, confirms the molecular structure with high confidence. This guide serves as a valuable resource for scientists working with this compound, facilitating its characterization and use in further research and development endeavors.

References

-

PubChem. 2-(3-Bromo-5-nitrophenyl)acetic acid. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

-

University of California, Santa Cruz. IR Tables. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Starting materials for "2-(5-Bromo-2-nitrophenyl)acetic acid" synthesis

An In-depth Technical Guide to the Synthesis of 2-(5-Bromo-2-nitrophenyl)acetic acid: Starting Materials and Core Methodologies

Abstract

This compound (CAS No: 124840-61-5) is a pivotal intermediate in the synthesis of various heterocyclic compounds and complex molecules within the pharmaceutical and agrochemical industries[1][2]. Its unique substitution pattern, featuring a bromine atom, a nitro group, and an acetic acid moiety on a phenyl ring, makes it a versatile building block. This technical guide provides an in-depth analysis of the primary synthetic routes for this compound, with a focus on the selection of starting materials and the underlying chemical principles governing the transformations. We will dissect two major pathways: the first commencing from 4-bromotoluene, proceeding through side-chain halogenation and cyanation, and the second originating from para-dihalobenzenes via nucleophilic aromatic substitution. Each pathway is evaluated based on mechanistic logic, experimental feasibility, and strategic considerations for process development. Detailed protocols, comparative analysis, and process flow visualizations are provided to equip researchers and drug development professionals with a comprehensive understanding of the available synthetic strategies.

Introduction

The strategic importance of this compound lies in the orthogonal reactivity of its functional groups. The carboxylic acid allows for amide bond formation, the nitro group can be reduced to an amine for further derivatization (e.g., via Sandmeyer reactions), and the bromine atom provides a handle for cross-coupling reactions. The successful synthesis of this intermediate is therefore a critical first step in the development of numerous target molecules.

The primary challenge in its synthesis is the regioselective installation of the functional groups onto the aromatic ring and the subsequent elaboration of the acetic acid side chain. This guide explores the most established and scientifically sound methods to achieve this, emphasizing the rationale behind reagent choice and reaction conditions to ensure both high yield and purity.

Pathway 1: Synthesis from 4-Bromotoluene

This is arguably the most classical and widely documented approach. It leverages the commercial availability of 4-bromotoluene and builds the molecule in a logical, stepwise fashion. The overall strategy involves nitration, activation of the benzylic position, introduction of a carbon unit, and final hydrolysis.

Strategic Overview & Mechanistic Insights

-

Nitration: The synthesis begins with the electrophilic aromatic substitution on 4-bromotoluene. The bromo- and methyl- substituents are both ortho-, para-directing. Due to steric hindrance from the bromine atom, the incoming nitro group is predominantly directed to the position ortho to the methyl group, yielding 4-bromo-2-nitrotoluene[3]. This reaction is typically carried out with a mixture of concentrated nitric and sulfuric acids.

-

Side-Chain Bromination: The methyl group of 4-bromo-2-nitrotoluene is activated for free-radical halogenation. N-Bromosuccinimide (NBS), in the presence of a radical initiator like azobisisobutyronitrile (AIBN), is the reagent of choice for selectively brominating the benzylic position to form 4-bromo-2-nitrobenzyl bromide[3][4]. This method is preferred over using elemental bromine to avoid further electrophilic substitution on the electron-deficient ring.

-

Cyanation: The benzylic bromide is a potent electrophile, readily undergoing nucleophilic substitution. Reaction with sodium or potassium cyanide displaces the bromide to form 2-(5-bromo-2-nitrophenyl)acetonitrile[3][4]. This step is crucial as it introduces the second carbon atom required for the acetic acid side chain.

-

Hydrolysis: The final step involves the hydrolysis of the nitrile functional group to a carboxylic acid. This can be achieved under either strong acidic (e.g., aqueous sulfuric acid) or basic conditions, followed by an acidic workup[3][5]. The reaction proceeds via the formation of an intermediate amide.

Process Flow Diagram: 4-Bromotoluene Route

Caption: Workflow for the synthesis of the target compound starting from 4-bromotoluene.

Detailed Experimental Protocol (Consolidated from Literature)

Step 1: Synthesis of 4-bromo-2-nitrotoluene [3]

-

To a stirred solution of 4-bromotoluene in a suitable solvent (e.g., sulfuric acid), slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid at a controlled temperature (typically below 5 °C).

-

After the addition is complete, allow the mixture to react for a specified time while monitoring the reaction progress by TLC.

-

Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-2-nitrotoluene.

Step 2: Synthesis of 4-bromo-2-nitrobenzyl bromide [3][4]

-

Dissolve 4-bromo-2-nitrotoluene, N-bromosuccinimide (NBS), and a catalytic amount of a radical initiator (AIBN) in a non-polar solvent such as carbon tetrachloride.

-

Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Remove the solvent in vacuo to obtain the crude 4-bromo-2-nitrobenzyl bromide, which can be purified by recrystallization.

Step 3: Synthesis of 2-(5-bromo-2-nitrophenyl)acetonitrile [3]

-

Dissolve the 4-bromo-2-nitrobenzyl bromide in a polar aprotic solvent like acetone or ethanol.

-

Add a solution of sodium cyanide in water dropwise to the stirred solution at room temperature.

-

Continue stirring for several hours.

-

Remove the organic solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Dry the organic phase and evaporate the solvent to yield 2-(5-bromo-2-nitrophenyl)acetonitrile.

Step 4: Synthesis of this compound [3][5]

-

Add the 2-(5-bromo-2-nitrophenyl)acetonitrile to a mixture of concentrated sulfuric acid and water.

-

Heat the mixture under reflux for 30 minutes to an hour.

-

Cool the reaction mixture and pour it into a large volume of cold water.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry to obtain the final product, this compound.

Pathway 2: Synthesis from p-Dibromobenzene

This pathway offers an alternative approach, particularly when functionalizing a different halogenated starting material. It relies on a key nucleophilic aromatic substitution (SNAr) reaction.

Strategic Overview & Mechanistic Insights

-

Nitration: p-Dibromobenzene is first nitrated using a mixed acid solution. The bromine atoms are deactivating but ortho-, para-directing. Nitration occurs at one of the positions ortho to a bromine atom, yielding 2,5-dibromonitrobenzene[1].

-

Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. In 2,5-dibromonitrobenzene, the bromine atom ortho to the nitro group is susceptible to displacement. This key step is performed using the enolate of a cyanoacetate ester (e.g., ethyl cyanoacetate) under basic conditions[1]. The electron-withdrawing nitro group stabilizes the negatively charged Meisenheimer complex intermediate, facilitating the substitution.

-

Hydrolysis and Decarboxylation: The resulting substituted cyanoacetate is then subjected to harsh acidic hydrolysis. This single step accomplishes two transformations: the hydrolysis of both the ester and the nitrile groups to carboxylic acids, followed by the decarboxylation of the resulting malonic acid derivative upon heating to yield the final product[1].

Process Flow Diagram: p-Dibromobenzene Route

Caption: Workflow for the synthesis of the target compound starting from p-dibromobenzene.

Detailed Experimental Protocol (Consolidated from Literature)

Step 1: Synthesis of 2,5-dibromonitrobenzene [1]

-

In a three-necked flask, dissolve p-dibromobenzene in a suitable solvent like dichloromethane.

-

Slowly add a pre-mixed nitrating solution (concentrated nitric acid and sulfuric acid) while maintaining the temperature below 30 °C.

-

After the addition, raise the temperature to approximately 38 °C and react for one hour, monitoring by TLC.

-

Work up the reaction by pouring it into ice water and extracting with an organic solvent.

-

Wash, dry, and concentrate the organic phase to obtain 2,5-dibromonitrobenzene.

Step 2 & 3: Synthesis of this compound [1]

-

Perform a substitution reaction on 2,5-dibromonitrobenzene with an excess of a cyanoacetate ester (e.g., ethyl cyanoacetate) under alkaline conditions.

-

Following the substitution, react the intermediate product with excess concentrated hydrochloric acid.

-

Heat the mixture to facilitate both the hydrolysis of the nitrile and ester groups and the subsequent decarboxylation.

-

After cooling, adjust the pH to precipitate the crude product.

-

Filter the solid, wash with water, and purify (e.g., by recrystallization) to obtain this compound.

Comparative Analysis of Starting Materials

| Feature | Pathway 1: 4-Bromotoluene | Pathway 2: p-Dibromobenzene |

| Starting Material Cost | Generally inexpensive and readily available. | Also readily available and typically low-cost. |

| Number of Steps | Four distinct steps are typically required. | Can be considered a three-step process, with the final two often combined. |

| Key Reactions | Electrophilic Nitration, Radical Bromination, Nucleophilic Substitution (SN2-type). | Electrophilic Nitration, Nucleophilic Aromatic Substitution (SNAr). |

| Hazardous Reagents | Requires the use of highly toxic alkali cyanides (e.g., NaCN). | Avoids the use of cyanide salts in the main pathway. |

| Overall Yield | Yields can be good, but are dependent on four sequential transformations. | Can be efficient, especially if the SNAr and hydrolysis/decarboxylation steps proceed cleanly. |

| Scalability | Well-established chemistry, generally scalable. The use of cyanides may require specialized handling facilities. | The SNAr reaction is robust and generally scalable. |

Alternative Synthetic Approaches

While the two pathways detailed above are the most common, other strategies have been reported. One notable method involves starting with 4-bromo-2-nitro-chlorotoluene, which reacts with sodium metal to form a benzylic sodium intermediate. This organometallic species is then carboxylated by bubbling carbon dioxide gas through the solution, followed by an acidic workup to yield the final product[3][6]. This route avoids the use of cyanides but involves organometallic intermediates that require anhydrous conditions and careful handling.

Furthermore, the principles of the Sandmeyer reaction could be conceptually applied. This would involve a starting material like 2-amino-5-bromotoluene. The amino group could be converted to a diazonium salt and subsequently displaced by a cyanide group using a copper(I) cyanide catalyst[7][8][9]. The resulting 5-bromo-2-cyanotoluene could then be converted to the target molecule via side-chain bromination and hydrolysis, similar to the latter steps of Pathway 1. The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups onto an aromatic ring that are not accessible through direct substitution[7][10].

Conclusion

The synthesis of this compound is most reliably achieved through well-established, multi-step sequences. The choice of the primary starting material—typically between 4-bromotoluene and a p-dihalobenzene—dictates the subsequent synthetic strategy.

-

The 4-bromotoluene route is a classic approach that relies on a sequence of nitration, radical side-chain bromination, cyanation, and hydrolysis. Its primary drawback is the requisite use of highly toxic cyanide reagents.

-

The p-dibromobenzene route offers a valuable alternative that hinges on a key nucleophilic aromatic substitution (SNAr) reaction, thereby avoiding the need for cyanide salts.

For researchers and drug development professionals, the selection between these pathways will depend on factors such as reagent availability, safety protocols and equipment for handling hazardous materials like cyanides, and the desired scale of the synthesis. Both routes are robust and provide reliable access to this important chemical intermediate.

References

Sources

- 1. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 2. 124840-61-5|this compound|BLD Pharm [bldpharm.com]

- 3. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]

- 4. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives | MDPI [mdpi.com]

- 5. asianpubs.org [asianpubs.org]

- 6. CN102718659B - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sandmeyer Reaction [organic-chemistry.org]

A Comprehensive Technical Guide to 2-(5-Bromo-2-nitrophenyl)acetic Acid: Synthesis, Characterization, and Applications in Modern Drug Discovery

This guide provides an in-depth technical overview of 2-(5-bromo-2-nitrophenyl)acetic acid, a versatile building block with significant potential in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles and strategic considerations for utilizing this compound effectively. We will explore its synthesis, detailed methods for its characterization, its reactivity profile, and its potential as a scaffold for novel therapeutic agents.

Strategic Importance in Medicinal Chemistry: The Value of the 2-Nitrophenylacetic Acid Scaffold

The 2-nitrophenylacetic acid framework is a privileged scaffold in the synthesis of a variety of heterocyclic systems. The presence of the nitro group and the carboxylic acid moiety in a 1,2-relationship on the phenyl ring allows for a range of chemical transformations. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution and can be readily reduced to an amine, which can then participate in cyclization reactions to form various nitrogen-containing heterocycles.[1] This reactivity is particularly valuable in the synthesis of compounds with potential biological activity.

The introduction of a bromine atom at the 5-position, as in this compound, provides an additional synthetic handle. This halogen can be utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further molecular diversity and build more complex molecular architectures. This strategic placement of functional groups makes this compound a highly valuable starting material for the synthesis of compound libraries for drug discovery programs.

Synthesis of this compound: A Proposed Pathway

Workflow for the Proposed Synthesis:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocols

Step 1: Nitration of 3'-Bromoacetophenone

-

Rationale: The first step involves the regioselective nitration of 3'-bromoacetophenone to introduce the nitro group at the 2-position. The acetyl group is a meta-director, and the bromine is an ortho-, para-director. The directing effects of both substituents favor the introduction of the nitro group at the 2-position.

-

Protocol:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C.

-

Slowly add 3'-bromoacetophenone to the cooled acid mixture while maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(5-bromo-2-nitrophenyl)ethan-1-one.

-

Step 2: α-Bromination of 1-(5-Bromo-2-nitrophenyl)ethan-1-one

-

Rationale: The next step is the bromination of the methyl group adjacent to the carbonyl. This reaction proceeds via an enol or enolate intermediate and is a standard transformation in organic synthesis.

-

Protocol:

-

Dissolve 1-(5-bromo-2-nitrophenyl)ethan-1-one in a suitable solvent such as glacial acetic acid.

-

Add a solution of bromine in acetic acid dropwise to the reaction mixture at room temperature. A catalytic amount of HBr can be added to facilitate the reaction.

-

Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding a solution of sodium bisulfite to destroy any excess bromine.

-

Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 2-bromo-1-(5-bromo-2-nitrophenyl)ethan-1-one.

-

Step 3: Oxidation to this compound

-

Rationale: The final step is the oxidation of the α-bromo ketone to the corresponding carboxylic acid. The haloform reaction is a classic method for this transformation.

-

Protocol:

-

Dissolve 2-bromo-1-(5-bromo-2-nitrophenyl)ethan-1-one in a suitable solvent like dioxane or THF.

-

Add an aqueous solution of sodium hypochlorite (bleach) or sodium hypobromite to the reaction mixture.

-

Stir the reaction vigorously at room temperature. The reaction progress can be monitored by TLC.

-

After completion, quench any excess oxidizing agent with sodium bisulfite.

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to obtain this compound. Further purification can be achieved by recrystallization.

-

Spectroscopic Characterization and Data Interpretation

Accurate characterization of this compound is crucial for confirming its identity and purity. While a complete set of spectra for the final product is not publicly available, data for the key intermediate, 2-bromo-1-(5-bromo-2-nitrophenyl)ethan-1-one, has been reported and can be used as a reference point for confirming the successful synthesis of the scaffold. Commercial suppliers also indicate the availability of NMR, HPLC, and LC-MS data for the final product.[2]

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₈H₆BrNO₄ | |

| Molecular Weight | 260.04 g/mol | |

| CAS Number | 124840-61-5 | [3] |

| Appearance | Off-white solid | |

| ¹H NMR (Predicted) | Aromatic protons, methylene protons, carboxylic acid proton | |

| ¹³C NMR (Predicted) | Aromatic carbons, methylene carbon, carbonyl carbon | |

| IR (KBr, cm⁻¹) | C=O stretch, O-H stretch, N-O stretch, C-Br stretch | |

| Mass Spec (m/z) | [M-H]⁻ or [M+H]⁺ |

Key Spectroscopic Features to Expect

-

¹H NMR: The spectrum should show characteristic signals for the three aromatic protons, a singlet for the methylene protons of the acetic acid side chain, and a broad singlet for the carboxylic acid proton. The coupling patterns of the aromatic protons will confirm the substitution pattern.

-

¹³C NMR: The spectrum will display signals for the six aromatic carbons (four of which are protonated and two are quaternary), the methylene carbon, and the carbonyl carbon of the carboxylic acid.

-

IR Spectroscopy: Key vibrational bands to look for include a strong carbonyl stretch (around 1700 cm⁻¹) for the carboxylic acid, a broad O-H stretch (around 3000 cm⁻¹), characteristic N-O stretching bands for the nitro group (around 1530 and 1350 cm⁻¹), and a C-Br stretch in the fingerprint region.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine.

Reactivity and Potential Applications in Drug Discovery

The chemical architecture of this compound offers several avenues for the synthesis of novel compounds with potential therapeutic applications.

Logical Relationship of Functional Groups and Synthetic Utility:

Caption: Reactivity of functional groups and their synthetic applications.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reducing agents (e.g., SnCl₂, H₂/Pd-C). The resulting 2-amino-5-bromophenylacetic acid is a valuable intermediate for the synthesis of various heterocyclic systems, including substituted indoles and quinolones, which are common motifs in many approved drugs.

-

Derivatization of the Carboxylic Acid: The carboxylic acid moiety can be readily converted into esters, amides, or other derivatives. This allows for the introduction of a wide range of substituents to explore structure-activity relationships (SAR) and to modulate the physicochemical properties of the molecule, such as solubility and cell permeability.

-

Cross-Coupling Reactions: The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions. This enables the introduction of aryl, heteroaryl, or alkyl groups at this position, significantly expanding the accessible chemical space and allowing for the construction of complex molecular scaffolds.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: This compound is harmful if swallowed, in contact with skin, or if inhaled.[3] It causes skin and serious eye irritation and may cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3] Work in a well-ventilated area or a fume hood to avoid inhalation of dust.[3]

-

Handling: Avoid generating dust.[3] Keep containers tightly closed when not in use.[3] Wash hands thoroughly after handling.[3]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a strategically important building block for organic synthesis and medicinal chemistry. Its trifunctional nature provides a wealth of opportunities for the construction of diverse and complex molecular architectures. By understanding its synthesis, characterization, and reactivity, researchers and drug development professionals can effectively leverage this compound in their efforts to discover and develop novel therapeutic agents.

References

- Thermo Fisher Scientific. 4-Nitrophenyl bromoacetate SAFETY DATA SHEET.

- Google Patents. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.

- Google Patents. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.

- ChemDmart. 4-Nitrophenyl Acetic Acid SAFETY DATA SHEET.

-

PubChem. Acetic acid, 2-bromo-, 4-nitrophenyl ester. Retrieved from [Link]

- Google Patents. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.

- Google Patents. WO 2006/123356 A1 - A NOVEL PROCESS FOR THE PREPARATION OF ROPINIROLE HYDROCHLORIDE.

- Google Patents. US 7,790,905 B2 - Crystalline and amorphous celecoxib drug substance compositions.

-

Wikipedia. (2-Nitrophenyl)acetic acid. Retrieved from [Link]

- Journal of Chemical and Pharmaceutical Sciences. Computational Studies on 2-nitrophenyl acetic acid. Retrieved from a cached version of the journal article.

- Google Patents. WO2013154878A1 - Heterocyclic compounds and uses thereof.

- Google Patents. US7579449B2 - Glucopyranosyl-substituted phenyl derivatives, medicaments containing such compounds, their use and process for their manufacture.

- Google Patents. ZA201808327B - Boronic acid derivatives and therapeutic uses thereof.

- Google Patents. US8324225B2 - Pyrrolopyrimidine compounds and their uses.

- Google Patents. US7629345B2 - Prostaglandin derivatives.

Sources

An In-depth Technical Guide to 5-Bromo-2-nitrophenylacetic Acid (CAS No. 124840-61-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-2-nitrophenylacetic acid, a key chemical intermediate. Moving beyond a simple data sheet, this document elucidates the compound's structural features, physicochemical properties, and its critical role as a building block in the synthesis of complex bioactive molecules, with a particular focus on its application in the pharmaceutical industry. The information presented herein is intended to empower researchers and drug development professionals with the necessary knowledge for its effective utilization in organic synthesis and medicinal chemistry.

Introduction: A Versatile Synthetic Building Block

5-Bromo-2-nitrophenylacetic acid, identified by the CAS number 124840-61-5, is a substituted phenylacetic acid derivative. Its molecular structure is characterized by a phenyl ring functionalized with a bromine atom, a nitro group, and an acetic acid moiety. This unique combination of functional groups makes it a highly versatile reagent in organic synthesis, offering multiple reaction sites for the construction of more complex molecular architectures. While direct and extensive pharmacological studies on 5-Bromo-2-nitrophenylacetic acid itself are not widely documented, its significance lies in its utility as a precursor to high-value pharmaceutical compounds.

The strategic placement of the bromo and nitro groups on the phenyl ring influences the reactivity of the molecule, allowing for selective chemical transformations. The carboxylic acid group provides a handle for various coupling reactions, while the nitro group can be readily converted to an amino group, opening pathways for the synthesis of a wide array of heterocyclic systems.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of 5-Bromo-2-nitrophenylacetic acid is paramount for its effective use in research and development.

Physicochemical Properties

The key physicochemical properties of 5-Bromo-2-nitrophenylacetic acid are summarized in the table below. These parameters are essential for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Reference(s) |

| CAS Number | 124840-61-5 | [1][2] |

| Molecular Formula | C₈H₆BrNO₄ | [3] |

| Molecular Weight | 260.04 g/mol | [3] |

| Appearance | Light yellow to yellow solid | [4] |

| Storage Temperature | Room Temperature (Sealed in dry conditions) | [4] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is crucial for confirming the identity and purity of 5-Bromo-2-nitrophenylacetic acid. The following are the expected spectral characteristics.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the acetic acid side chain. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electron-withdrawing nitro group and the bromine atom.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display unique resonances for each carbon atom in the molecule, including the carboxyl carbon, the aromatic carbons, and the methylene carbon.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present, notably the broad O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the asymmetric and symmetric stretches of the nitro group.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, as well as characteristic fragmentation patterns. The isotopic pattern of bromine (approximately equal intensity for M and M+2 peaks) will be a key feature.

While specific spectra are not provided here, a repository of spectral data for 5-Bromo-2-nitrophenylacetic acid can be found at ChemicalBook[5].

Application in Pharmaceutical Synthesis: The Case of Ziprasidone

A significant application of 5-Bromo-2-nitrophenylacetic acid is its role as a key intermediate in the synthesis of the atypical antipsychotic drug, Ziprasidone[6]. Ziprasidone is used in the treatment of schizophrenia and bipolar disorder. The synthesis of Ziprasidone involves a multi-step process where 5-Bromo-2-nitrophenylacetic acid serves as a crucial starting material for the construction of a key heterocyclic intermediate.

Synthetic Pathway Overview

The general synthetic strategy involves the transformation of 5-Bromo-2-nitrophenylacetic acid into a more complex heterocyclic system, which is then coupled with another key fragment to yield the final Ziprasidone molecule. The bromo and nitro groups of the starting material are strategically manipulated during the synthesis.

Caption: Synthetic pathway from 5-Bromo-2-nitrophenylacetic acid to Ziprasidone.

Illustrative Experimental Protocol

While specific proprietary synthetic routes may vary, a general experimental workflow for utilizing 5-Bromo-2-nitrophenylacetic acid in a synthetic sequence is outlined below. This protocol is illustrative and should be adapted based on the specific reaction being performed.

Step 1: Reaction Setup

-

A clean, dry reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with 5-Bromo-2-nitrophenylacetic acid and an appropriate solvent.

Step 2: Reagent Addition

-

The subsequent reagent(s) for the desired transformation (e.g., a reducing agent to convert the nitro group to an amine) are added portion-wise or via a dropping funnel, while maintaining the desired reaction temperature.

Step 3: Reaction Monitoring

-

The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of completion.

Step 4: Work-up

-

Upon completion, the reaction mixture is cooled to room temperature and subjected to a standard work-up procedure. This may involve quenching the reaction, extraction with an organic solvent, and washing of the organic layer with brine.

Step 5: Purification

-

The crude product is purified using an appropriate technique, such as recrystallization or column chromatography, to yield the desired pure compound.

Step 6: Characterization

-

The structure and purity of the synthesized product are confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS) and other analytical techniques.